REACTION_CXSMILES
|
C(NC(=O)O)(C)(C)C.[CH2:9]([C:13]1([S:16]([NH2:19])(=[O:18])=[O:17])[CH2:15][CH2:14]1)[CH2:10][CH2:11][CH3:12].C(O)(C(F)(F)F)=O>>[CH2:9]([C:13]1([S:16]([NH2:19])(=[O:17])=[O:18])[CH2:15][CH2:14]1)[CH2:10][CH2:11][CH3:12] |f:0.1|
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Name
|
1-butyl-cyclopropylsulfonylamine tert-butylcarbamate
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Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(O)=O.C(CCC)C1(CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt overnite
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over SiO2 eluting with EtOAC/Hexanes (0% to 50%)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1(CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |